1,2-Bis(4-bromophenyl)benzene
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Overview
Description
1,2-Bis(4-bromophenyl)benzene is an organic compound with the molecular formula C18H12Br2 It consists of a benzene ring substituted with two 4-bromophenyl groups at the 1 and 2 positions
Mechanism of Action
Mode of Action
It’s known that brominated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Pharmacokinetics
Once absorbed, these compounds can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature . The metabolism of brominated compounds typically involves enzymatic reactions that convert them into more polar metabolites, which can then be excreted from the body.
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)benzene can be influenced by various environmental factors For example, the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets Additionally, factors such as temperature, pH, and the presence of light can affect the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-bromophenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 1,2-dibromobenzene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-bromophenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Cross-Coupling Reactions: The bromine atoms make it a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Cross-Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are typically used.
Major Products:
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
1,2-Bis(4-bromophenyl)benzene has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Molecular Electronics: The compound is used in the development of single-molecule diodes and other nanoscale electronic devices.
Comparison with Similar Compounds
1,2-Dibromobenzene: Similar in structure but lacks the additional phenyl groups.
4-Bromobiphenyl: Contains only one bromophenyl group attached to a benzene ring.
1,2-Bis(4-chlorophenyl)benzene: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 1,2-Bis(4-bromophenyl)benzene is unique due to the presence of two 4-bromophenyl groups, which enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,2-bis(4-bromophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMHWJZCGSVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507785 |
Source
|
Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-43-8 |
Source
|
Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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